1'-(4-methylthiophene-2-carbonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one
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Overview
Description
1’-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound that features a spiro linkage between an isobenzofuran and a piperidinone moiety The presence of a 4-methylthiophene-2-carbonyl group adds to its structural uniqueness
Preparation Methods
The synthesis of 1’-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the 4-methylthiophene-2-carbonyl chloride: This can be achieved by reacting 4-methylthiophene-2-carboxylic acid with thionyl chloride.
Spirocyclization: The 4-methylthiophene-2-carbonyl chloride is then reacted with an appropriate isobenzofuran derivative under basic conditions to form the spiro compound.
Piperidinone Formation:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
1’-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1’-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1’-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
1’-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can be compared with other spiro compounds and thiophene derivatives:
Spiro[isobenzofuran-1,3’-piperidin]-3-one: Lacks the 4-methylthiophene-2-carbonyl group, making it less versatile in chemical reactions.
4-methylthiophene-2-carbonyl chloride: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
Benzofuran derivatives: Share the isobenzofuran core but differ in their substituents, leading to different chemical and biological properties.
Properties
IUPAC Name |
1'-(4-methylthiophene-2-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-12-9-15(23-10-12)16(20)19-8-4-7-18(11-19)14-6-3-2-5-13(14)17(21)22-18/h2-3,5-6,9-10H,4,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCTYEPYZLCIQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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